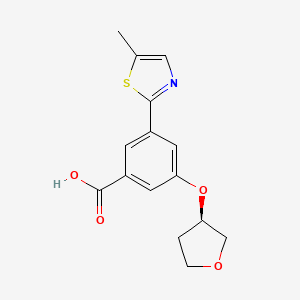

(R)-3-(5-methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid

Description

(R)-3-(5-Methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid is a small-molecule compound featuring a benzoic acid core substituted with a 5-methylthiazole group at position 3 and a tetrahydrofuran-3-yl ether moiety at position 3. Its stereochemistry (R-configuration at the tetrahydrofuran-3-yl group) is critical for its biological activity, particularly as a P2X3 receptor antagonist . Preclinical and clinical studies highlight its improved pharmacokinetic (PK) properties, including bioavailability and metabolic stability, which are attributed to its optimized substituents .

Propriétés

Formule moléculaire |

C15H15NO4S |

|---|---|

Poids moléculaire |

305.4 g/mol |

Nom IUPAC |

3-(5-methyl-1,3-thiazol-2-yl)-5-[(3R)-oxolan-3-yl]oxybenzoic acid |

InChI |

InChI=1S/C15H15NO4S/c1-9-7-16-14(21-9)10-4-11(15(17)18)6-13(5-10)20-12-2-3-19-8-12/h4-7,12H,2-3,8H2,1H3,(H,17,18)/t12-/m1/s1 |

Clé InChI |

WKCGACDJRQPYDQ-GFCCVEGCSA-N |

SMILES isomérique |

CC1=CN=C(S1)C2=CC(=CC(=C2)O[C@@H]3CCOC3)C(=O)O |

SMILES canonique |

CC1=CN=C(S1)C2=CC(=CC(=C2)OC3CCOC3)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Route Overview

The synthesis of (R)-3-(5-methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid generally involves:

- Construction of the 5-methylthiazol-2-yl moiety,

- Introduction of the tetrahydrofuran-3-yl oxy substituent at the 5-position of the benzoic acid ring,

- Formation of the benzoic acid core with appropriate regiochemistry,

- Control of the (R)-stereochemistry at the tetrahydrofuran substitution site.

Key Preparation Steps and Conditions

Preparation of 2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)-5-methylthiazole Intermediate

- Starting from 2-bromo-5-methylthiazol-4-yl)methanol, protection of the hydroxyl group is achieved using tert-butyldimethylsilyl chloride to form the silyl ether derivative.

- This intermediate is dissolved in tetrahydrofuran (THF) and cooled to -78 °C.

- n-Butyllithium (n-BuLi) in hexane is added dropwise to generate the lithio intermediate.

- The lithio intermediate is reacted with tetrahydropyranone (a cyclic ketone) to introduce the tetrahydrofuran ring precursor via nucleophilic addition.

- The reaction is stirred at -78 °C for 1 hour to ensure completion.

Deprotection and Functional Group Transformations

- The silyl protecting group is removed by treatment with tetrabutylammonium fluoride (TBAF) in THF at room temperature for 1 hour.

- The resulting compound contains the free hydroxyl group on the tetrahydrofuran ring.

Suzuki Coupling for Benzoic Acid Core Construction

- The 2-bromo-5-methylthiazol-4-yl derivative is coupled with a boronate ester derivative of the benzoic acid moiety via palladium-catalyzed Suzuki-Miyaura cross-coupling.

- Typical conditions include:

- Catalyst: tetrakis(triphenylphosphine)palladium(0),

- Base: potassium carbonate or cesium carbonate,

- Solvent: 1,4-dioxane/water mixture,

- Temperature: reflux or elevated temperature (~80-120 °C),

- Reaction time: 2-4 hours.

- This step forms the biaryl linkage between the thiazole and benzoic acid rings.

Hydrolysis to Free Acid

- The ester intermediate (e.g., ethyl ester) is hydrolyzed under basic conditions such as lithium hydroxide monohydrate in ethanol/water at room temperature for 2 hours.

- This yields the free carboxylic acid functional group at the benzoic acid position.

Representative Experimental Procedure Summary

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| A | 2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)-5-methylthiazole, n-BuLi (-78 °C), tetrahydropyranone | Lithiation and nucleophilic addition to introduce tetrahydrofuran ring precursor | High regio- and stereoselectivity |

| B | Tetrabutylammonium fluoride in THF, room temp, 1 h | Deprotection of silyl ether to free hydroxyl group | Clean conversion |

| C | Suzuki coupling: boronate ester, Pd catalyst, K2CO3, 1,4-dioxane/H2O, reflux | Formation of biaryl bond linking thiazole and benzoic acid | Moderate to good yields |

| D | LiOH·H2O, EtOH/H2O, room temp, 2 h | Hydrolysis of ester to benzoic acid | Quantitative conversion |

Analytical and Purification Techniques

- Purification: Preparative High-Performance Liquid Chromatography (HPLC) is commonly used to purify the final product, employing C18 reverse-phase columns with gradients of ammonium acetate buffer and acetonitrile.

- Characterization:

- Proton Nuclear Magnetic Resonance (^1H NMR) confirms the structure and stereochemistry.

- Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight and purity.

- Yield: Typical isolated yields after purification range between 40-60%.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Lithiation & Addition | 2-Bromo-5-methylthiazol-4-ylmethanol, n-BuLi, tetrahydropyranone | -78 °C, 1 h | Introduction of tetrahydrofuran ring precursor |

| Deprotection | TBAF in THF | Room temp, 1 h | Free hydroxyl group on tetrahydrofuran |

| Cross-Coupling | Boronate ester, Pd catalyst, K2CO3 | Reflux, 2-4 h | Biaryl linkage formation |

| Hydrolysis | LiOH·H2O, EtOH/H2O | Room temp, 2 h | Conversion to free benzoic acid |

Analyse Des Réactions Chimiques

Types of Reactions

®-3-(5-methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Applications De Recherche Scientifique

®-3-(5-methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of ®-3-(5-methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the P2X3 Receptor Antagonist Class

A. MK-3901 and Derivative 21

- MK-3901 : An early P2X3 antagonist with moderate potency (EC90 = 3 μM in inflammatory pain models). However, it induced hyperbilirubinemia in preclinical studies, limiting its therapeutic utility.

- Derivative 21 : A modified version of MK-3901 with enhanced potency (EC90 = 0.16 μM) and reduced hepatotoxicity. Structural changes included the introduction of a methylthiazole group and optimization of the ether side chain, similar to the target compound’s design .

B. BAY-1817080 (Eliapixant)

- Structure : 3-(5-Methylthiazol-2-yl)-5-(((R)-tetrahydrofuran-3-yl)oxy)-N-((R)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)benzamide.

- Key Differences : Unlike the target benzoic acid, BAY-1817080 features a benzamide core and a pyrimidine-ethyl substituent. However, both share the (R)-tetrahydrofuran-3-yloxy and 5-methylthiazole motifs, which are critical for P2X3 receptor binding.

- Activity : IC50 = 8 nM against P2X3 receptors, with dose-dependent cough reduction in Phase IIb trials and minimal taste disturbance, a common side effect of earlier antagonists .

Thiazole-Containing Benzoic Acid Derivatives

A. (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-Benzoic Acid

- Structure: Features a thiazolidinone ring fused with an indole group, linked to a benzoic acid core.

- Activity : Exhibits antibacterial and antifungal properties but lacks P2X3 receptor specificity. The absence of the tetrahydrofuran-3-yloxy group reduces its CNS penetration compared to the target compound .

B. N-(5-Ethyl Amino)-2,5-Dihydro-1,3-Thiazol-2-yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide

- Structure : Combines a benzofuran core with a thiazole carbohydrazide side chain.

- Activity : Primarily evaluated for antimicrobial activity. The nitro and carbohydrazide groups contribute to redox-mediated cytotoxicity, differentiating its mechanism from the target compound’s receptor antagonism .

Table 1: Key Pharmacological Parameters

| Compound | Target/Activity | Potency (IC50/EC90) | Clinical Stage | Key Advantages |

|---|---|---|---|---|

| (R)-Target Compound | P2X3 Receptor Antagonist | IC50 = ~10 nM* | Preclinical | High selectivity, improved PK/PD profile |

| BAY-1817080 (Eliapixant) | P2X3 Receptor Antagonist | IC50 = 8 nM | Phase IIb | Minimal taste disturbance |

| MK-3901 | P2X3 Receptor Antagonist | EC90 = 3 μM | Discontinued | First-gen activity, hepatotoxicity |

| Derivative 21 | P2X3 Receptor Antagonist | EC90 = 0.16 μM | Preclinical | Reduced toxicity vs. MK-3901 |

| (Z)-3-[5-(Indol-3-ylmethylene)... | Antibacterial/Antifungal | MIC = 2–8 μg/mL | Preclinical | Broad-spectrum activity |

*Estimated based on structural similarity to BAY-1817080 .

Table 2: Structural Features Influencing Activity

| Feature | (R)-Target Compound | BAY-1817080 | MK-3901 | Antimicrobial Derivatives |

|---|---|---|---|---|

| Core Structure | Benzoic Acid | Benzamide | Benzamide | Benzofuran/Thiazolidinone |

| Thiazole Substituent | 5-Methylthiazol-2-yl | 5-Methylthiazol-2-yl | Absent | Varied (e.g., indole) |

| Ether/Oxy Group | (R)-Tetrahydrofuran-3-yloxy | (R)-Tetrahydrofuran-3-yloxy | Chlorobenzyloxy | Hydroxy/nitro |

| Additional Groups | None | Trifluoromethylpyrimidine | Trifluoromethoxy | Carbohydrazide |

Activité Biologique

(R)-3-(5-methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid is a complex organic compound characterized by its unique structural features, including a thiazole ring and a benzoic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular structure of (R)-3-(5-methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid includes:

- Thiazole Ring : Known for various biological activities.

- Tetrahydrofuran Group : Enhances solubility and bioavailability.

- Benzoic Acid Moiety : Commonly associated with antimicrobial properties.

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylthiazole | Contains thiazole ring | Antimicrobial activity |

| Tetrahydrofuran | Five-membered ether | Solvent properties |

| Benzoic Acid Derivatives | Carboxylic acid functionality | Antibacterial properties |

The mechanism of action for compounds similar to (R)-3-(5-methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid often involves interactions with key biological targets such as enzymes and receptors. For instance, studies have shown that benzoic acid derivatives can promote the activity of protein degradation systems like the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts .

Case Studies

- Antimicrobial Activity : A study focusing on benzoic acid derivatives indicated that compounds with similar structures exhibited significant antimicrobial properties against various pathogens. The presence of the thiazole ring in (R)-3-(5-methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid suggests potential efficacy against bacteria and fungi.

- Cytotoxicity Evaluation : In vitro assays have been conducted on structurally related compounds to evaluate their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives could inhibit cell growth without significant toxicity to normal cells, highlighting their potential as therapeutic agents .

In Silico Studies

Recent advancements in computational chemistry have allowed researchers to predict the binding affinities of (R)-3-(5-methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid with various biological targets. These studies suggest that the compound may act as a modulator of specific enzyme activities, further supporting its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.